5-Carboxy-2,4-dichlorophenylboronic acid

Description

Properties

IUPAC Name |

5-borono-2,4-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDMSIAATYXGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)Cl)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Carboxy-2,4-dichlorophenylboronic acid: A Versatile Building Block in Modern Chemistry

Foreword: Unlocking the Potential of a Multifunctional Reagent

Welcome to a comprehensive exploration of 5-Carboxy-2,4-dichlorophenylboronic acid (CAS No. 2121514-46-1). This technical guide is designed for researchers, medicinal chemists, and materials scientists who seek to leverage the unique chemical architecture of this compound. While specific literature on this exact molecule is emerging, its structure—a trifunctionalized benzene ring bearing a boronic acid, a carboxylic acid, and two chlorine atoms—suggests a wealth of potential applications, from the synthesis of complex pharmaceuticals to the development of advanced polymers and sensors.

This document moves beyond a simple cataloging of properties. As your guide, I will provide insights into the causality behind its reactivity, offer robust experimental protocols based on established principles of boronic acid chemistry, and ground our discussion in authoritative scientific literature. We will delve into its structural and electronic properties, explore its pivotal role in carbon-carbon bond formation, and illuminate its potential in the burgeoning field of targeted drug delivery.

Molecular Architecture and Physicochemical Properties

The foundation of 5-Carboxy-2,4-dichlorophenylboronic acid's utility lies in its distinct molecular structure. The strategic placement of electron-withdrawing chlorine atoms, a versatile carboxylic acid handle, and the reactive boronic acid moiety on a phenyl ring creates a molecule with a unique electronic and steric profile.

Structural Characterization

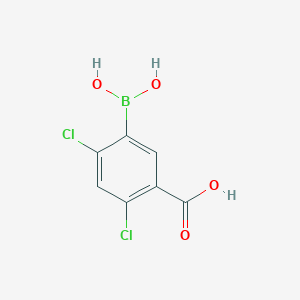

The chemical structure of 5-Carboxy-2,4-dichlorophenylboronic acid is presented below.

Caption: Chemical structure of 5-Carboxy-2,4-dichlorophenylboronic acid.

Physicochemical Data

The properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and ensuring safe handling.

| Property | Value | Source |

| CAS Number | 2121514-46-1 | [1][2][3][4] |

| Molecular Formula | C₇H₅BCl₂O₄ | [1][3] |

| Molecular Weight | 234.83 g/mol | [1] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C | [3] |

| Solubility | Soluble in methanol, DMF, DMSO | Inferred from similar compounds |

Spectroscopic Signature (Predicted)

While specific, peer-reviewed spectral data for this compound is not widely published, we can predict its characteristic spectroscopic features based on its functional groups.

-

¹H NMR: The aromatic region would display two singlets or two doublets with small coupling constants, corresponding to the two protons on the phenyl ring. The acidic protons of the boronic acid and carboxylic acid would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon attached to the boron atom would be expected to have a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would appear downfield. The carbons attached to the chlorine atoms would also have their chemical shifts influenced by the halogen.

-

¹¹B NMR: A single, broad resonance is expected, characteristic of a tri-coordinate boronic acid. The chemical shift would be indicative of the electronic environment around the boron atom.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid and boronic acid groups, a strong C=O stretch for the carboxylic acid, and C-Cl stretches. The B-O stretching vibrations would also be present.[5]

Synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid

A plausible synthetic route to 5-Carboxy-2,4-dichlorophenylboronic acid, inferred from established methodologies for the synthesis of arylboronic acids, is outlined below. This theoretical pathway provides a solid foundation for laboratory synthesis. A common strategy involves the borylation of a suitable aryl halide precursor.

Caption: Proposed synthetic workflow for 5-Carboxy-2,4-dichlorophenylboronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application for arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6][7] 5-Carboxy-2,4-dichlorophenylboronic acid is an excellent candidate for this reaction, allowing for the introduction of the 5-carboxy-2,4-dichlorophenyl moiety into a wide range of molecules.

Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically base-mediated, which activates the boronic acid.[6]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid like the one . Note: This is a general guideline and may require optimization for specific substrates.

Materials:

-

5-Carboxy-2,4-dichlorophenylboronic acid (1.2 eq)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, 5-Carboxy-2,4-dichlorophenylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Choices:

-

Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.

-

Base: Activates the boronic acid for transmetalation. The choice of base can influence reaction rates and prevent side reactions.[6]

-

Solvent System: A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.[8]

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.

Applications in Drug Development and Medicinal Chemistry

Boronic acids are increasingly recognized for their valuable role in medicinal chemistry.[9] Their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins, makes them attractive for targeted drug delivery.[10][11][12][13]

Boronic Acids as Targeting Ligands

The boronic acid moiety can act as a "warhead" to target cells that overexpress certain cell-surface glycans, such as sialic acid, which is common in many types of cancer cells.[10][11] This allows for the selective delivery of cytotoxic agents or imaging probes to tumor tissues, potentially reducing off-target toxicity. The presence of the carboxylic acid group in 5-Carboxy-2,4-dichlorophenylboronic acid provides a convenient attachment point for conjugating it to drugs, linkers, or larger biomolecules.

Caption: Conceptual workflow for using the topic compound in targeted drug delivery.

Safety and Handling

Given the presence of dichlorinated aromatic functionality, stringent safety protocols must be followed when handling 5-Carboxy-2,4-dichlorophenylboronic acid.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. For extended handling, consider double-gloving.[14]

-

Body Protection: A lab coat and proper attire (long pants, closed-toe shoes) are required.

Engineering Controls

-

All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]

First Aid Measures

-

Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[16]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Storage and Disposal

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]

-

Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

5-Carboxy-2,4-dichlorophenylboronic acid stands as a promising, albeit under-documented, building block for chemical innovation. Its trifunctional nature offers a versatile platform for creating complex molecular architectures through well-established reactions like the Suzuki-Miyaura coupling. The convergence of a reactive boronic acid, a conjugatable carboxylic acid, and the modulating electronic effects of two chlorine atoms makes it a compelling tool for drug discovery, particularly in the realm of targeted therapies, as well as in the design of novel materials. As researchers continue to explore the vast chemical space of functionalized arylboronic acids, we can anticipate that the full potential of this and similar molecules will be realized, leading to advancements across the scientific disciplines.

References

-

Højlund, T., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3277–3288. Available at: [Link]

-

Højlund, T., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. PubMed. Available at: [Link]

-

da Silva, J. P. (2021). Targeted delivery of boronic acids through bioconjugation. ULisboa Repository. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026). Leveraging Boronic Acids for Targeted Drug Delivery Systems. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]

-

Wang, C., et al. (2015). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. NIH Public Access. Available at: [Link]

-

Li, J., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]

-

Chatterjee, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10834–10839. Available at: [Link]

-

Alacid, E., & Nájera, C. (2009). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 74(6), 2321–2327. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Hooper, J. F., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PubMed Central. Available at: [Link]

-

Chemistry by Dr. Anunoy (2020). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). YouTube. Available at: [Link]

-

Zhang, Z., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]

-

Halford, B. (2017). Bring on the boron. C&EN Global Enterprise, 95(33), 9. Available at: [Link]

-

ORS. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Available at: [Link]

-

Chen, X., et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(36), 6067–6076. Available at: [Link]

-

ATSDR. 1,3 Dichlorobenzene | Medical Management Guidelines. Toxic Substance Portal. Available at: [Link]

-

Rettinger, Z., et al. (1991). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Journal of Organometallic Chemistry, 415(3), 323-331. Available at: [Link]

-

Smith, J. D., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Available at: [Link]

-

VelocityEHS (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. VelocityEHS. Available at: [Link]

-

Reddit user discussion. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Available at: [Link]

-

Smith, J. D., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Publications. Available at: [Link]

-

Genovese, D., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. NIH Public Access. Available at: [Link]

-

ResearchGate. (2025). Screening and assignment of phenylboronic acid and its anhydride formation by NMR spectroscopy. ResearchGate. Available at: [Link]

-

AOBChem USA. 5-Carboxy-2,4-dichlorophenylboronic acid. Available at: [Link]

-

Saikesi. 5-Carboxy-2,4-dichlorophenylboronic acid [2121514-46-1]. Available at: [Link]

-

Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics, 128(12), 124510. Available at: [Link]

- Google Patents. (2014). CN103724366A - Preparation method of p-carboxyphenylboronic acid.

-

SpectraBase. Phenylboronic acid - Optional[11B NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (2021). Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz, CDCl3). ResearchGate. Available at: [Link]

-

SpectraBase. 2,4-Dichlorobenzamide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

Sources

- 1. halochem.com [halochem.com]

- 2. 错误页 [amp.chemicalbook.com]

- 3. aobchem.com [aobchem.com]

- 4. 5-Carboxy-2,4-dichlorophenylboronic acid [2121514-46-1] - 赛科思 [ckspharma.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ors.od.nih.gov [ors.od.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. ehs.com [ehs.com]

- 17. 1,3 Dichlorobenzene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

An In-depth Technical Guide to 5-Carboxy-2,4-dichlorophenylboronic Acid: A Versatile Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Niche Reagent in Modern Organic Synthesis

5-Carboxy-2,4-dichlorophenylboronic acid, identified by its CAS number 2121514-46-1, is a specialized boronic acid derivative that holds significant promise for researchers in organic synthesis and medicinal chemistry.[1][2] While specific literature on this exact molecule is emerging, its structural motifs—a carboxylic acid, a dichlorinated phenyl ring, and a boronic acid group—position it as a highly versatile building block. This guide provides a comprehensive technical overview, drawing upon the established chemistry of arylboronic acids to elucidate the potential applications, reactivity, and handling of this compound.

The presence of both a carboxylic acid and a boronic acid on the same phenyl ring makes it a bifunctional reagent. The dichlorophenyl moiety introduces specific steric and electronic properties that can be exploited in the synthesis of complex molecules. This guide will delve into the core chemical principles that make 5-Carboxy-2,4-dichlorophenylboronic acid a valuable tool for creating novel chemical entities, particularly in the realm of drug discovery and materials science.

Physicochemical Properties and Structural Attributes

While detailed experimental data for 5-Carboxy-2,4-dichlorophenylboronic acid is not extensively published, we can infer its key properties based on its structure and data from analogous compounds.

| Property | Inferred Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₇H₅BCl₂O₄ | Based on structural analysis. |

| Molecular Weight | 249.83 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a white to off-white crystalline powder. | This is a common appearance for many arylboronic acids.[3][4] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with some solubility in water due to the carboxylic acid and boronic acid groups. | The presence of hydrogen bond donors and acceptors enhances solubility in polar solvents.[5] |

| Melting Point | Expected to be relatively high, likely over 200°C. | Similar substituted phenylboronic acids exhibit high melting points. For instance, 2,4-Dichlorophenylboronic acid has a melting point of 246-249 °C.[4] |

| pKa | The carboxylic acid proton is expected to have a pKa around 3-4, while the boronic acid is a weak Lewis acid with a much higher pKa. | The electron-withdrawing chlorine atoms will increase the acidity of the carboxylic acid compared to benzoic acid. Boronic acids are known to be weak acids.[6] |

Structural Diagram:

Caption: Chemical structure of 5-Carboxy-2,4-dichlorophenylboronic acid.

Core Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of arylboronic acids, including 5-Carboxy-2,4-dichlorophenylboronic acid, is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials.[9]

The presence of electron-withdrawing groups, such as the two chlorine atoms and the carboxylic acid on the phenyl ring, can influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling.[10] These groups can make the transmetalation step of the catalytic cycle more facile.

Generalized Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like 5-Carboxy-2,4-dichlorophenylboronic acid. Note: This is a template and requires optimization for specific substrates.

Objective: To synthesize a biaryl compound by coupling 5-Carboxy-2,4-dichlorophenylboronic acid with an aryl halide.

Materials:

-

5-Carboxy-2,4-dichlorophenylboronic acid (1.2 equivalents)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DME)

-

Reaction vessel (e.g., Schlenk flask)

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

-

Preparation of the Reaction Vessel: The reaction vessel is thoroughly dried and purged with an inert gas (N₂ or Ar) to exclude oxygen, which can deactivate the palladium catalyst.

-

Addition of Reagents: To the flask, add the aryl halide, 5-Carboxy-2,4-dichlorophenylboronic acid, the base, and the palladium catalyst under a positive pressure of inert gas.

-

Addition of Solvent: Add the degassed solvent to the reaction mixture via a syringe or cannula.

-

Reaction Conditions: The reaction mixture is typically heated to a temperature between 80-110°C with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in 5-Carboxy-2,4-dichlorophenylboronic acid makes it an attractive building block for the synthesis of biologically active molecules.[4]

-

Scaffold for Novel Therapeutics: The dichlorinated phenyl ring is a common motif in many approved drugs, often contributing to favorable binding interactions with biological targets.[11][12] The carboxylic acid group can serve as a handle for further derivatization or as a key pharmacophoric feature for interacting with receptors.

-

Bioisostere for Carboxylic Acids: In certain contexts, boronic acids can act as bioisosteres of carboxylic acids, potentially leading to improved pharmacokinetic properties or novel biological activities.[6]

-

Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.

Potential Therapeutic Areas:

Given the prevalence of the dichlorophenyl and carboxyphenyl motifs in pharmaceuticals, derivatives of 5-Carboxy-2,4-dichlorophenylboronic acid could be explored for a variety of therapeutic areas, including:

-

Oncology[4]

-

Inflammation

-

Infectious diseases

Handling, Storage, and Safety Considerations

As with all laboratory chemicals, proper handling and storage procedures are essential for ensuring safety and maintaining the integrity of 5-Carboxy-2,4-dichlorophenylboronic acid.

General Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.[14]

-

Arylboronic acids can be sensitive to air and moisture, which can lead to decomposition (protodeboronation).[14][15] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

-

Some boronic acids are known to form boroxines (cyclic trimers) upon dehydration. While this can sometimes affect reactivity, it is often a reversible process.[16]

Safety:

-

While comprehensive toxicity data for this specific compound is not available, arylboronic acids are generally considered to be of low to moderate toxicity. However, some have been found to be weakly mutagenic.[17]

-

Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Workflow for Handling and Storage of Arylboronic Acids:

Caption: Recommended workflow for the safe handling and storage of arylboronic acids.

Conclusion and Future Outlook

5-Carboxy-2,4-dichlorophenylboronic acid is a promising, albeit currently niche, chemical reagent with significant potential in advanced organic synthesis. Its value lies in its trifunctional nature, offering a handle for Suzuki-Miyaura cross-coupling, further derivatization via the carboxylic acid, and the specific electronic and steric influence of the dichlorinated phenyl ring. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the utility of such specialized building blocks will undoubtedly increase. Further research into the specific reactivity and applications of this compound is warranted and is expected to unveil new avenues for chemical innovation.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Esters from Carboxylic Acids and Boronic Acids. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]

-

Tyrell, J. H., & Bull, J. A. (2013). The Suzuki–Miyaura coupling in the total synthesis of natural products. Angewandte Chemie International Edition, 52(52), 13946–13986. [Link]

-

Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura reaction: the role of the base. Chemical Communications, (15), 1723–1732. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1320–1329. [Link]

-

Organic Syntheses. (2009). Working with Hazardous Chemicals. Organic Syntheses, 86, 360-373. [Link]

-

Soares, J., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(16), 4995. [Link]

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Russo, A., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(56), 32831–32838. [Link]

-

Sikes. (n.d.). 5-Carboxy-2,4-dichlorophenylboronic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 2,4-Dichlorophenylboronic Acid: A Versatile Building Block for Specialty Chemicals and Materials. Retrieved from [Link]

-

PubChem. (n.d.). 4-Carboxyphenylboronic acid. Retrieved from [Link]

-

Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6523. [Link]

-

Dhar, T. G. M., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 49(24), 6946–6949. [Link]

-

Gademann, K. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Chemistry – An Asian Journal, 9(8), 1994-2003. [Link]

-

El-Ahmad, Y., et al. (2020). Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[15]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer. Journal of Medicinal Chemistry, 63(2), 512–528. [Link]

-

Hein, C. D., Liu, X.-M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216–2230. [Link]

-

Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-Trifluorophenyl)boronic Acid-Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]

-

PubChem. (n.d.). [4-({4-[(5z)-5-(3,4-Dichlorobenzylidene)-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl]piperazin-1-Yl}methyl)phenyl]boronic Acid. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(2,4-dichlorophenyl)furan-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. 错误页 [amp.chemicalbook.com]

- 2. 5-Carboxy-2,4-dichlorophenylboronic acid [2121514-46-1] - 赛科思 [ckspharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 149105-19-1: 2-Carboxyphenylboronic acid | CymitQuimica [cymitquimica.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 5-Carboxy-2-chlorophenylboronic Acid | 913835-75-3 | TCI Deutschland GmbH [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. orgsyn.org [orgsyn.org]

- 17. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

An In-Depth Technical Guide to the Synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 5-Carboxy-2,4-dichlorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of 5-Carboxy-2,4-dichlorophenylboronic acid

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. 5-Carboxy-2,4-dichlorophenylboronic acid, with its trifunctionalized aromatic ring, offers a versatile scaffold for the synthesis of novel pharmaceuticals and functional materials. The carboxylic acid moiety provides a handle for further derivatization or for modulating solubility and pharmacokinetic properties. The two chlorine atoms influence the electronic properties of the ring and can be exploited for further transformations or to enhance binding interactions in biological targets.

Proposed Synthetic Pathway: A Multi-step Approach

The synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid can be strategically divided into four key stages:

-

Synthesis of the Precursor: Preparation of a suitable halogenated benzoic acid derivative.

-

Protection of the Carboxylic Acid: Masking the reactive carboxylic acid group to prevent interference in subsequent steps.

-

Borylation of the Aryl Halide: Introduction of the boronic acid functionality.

-

Deprotection and Isolation: Unveiling the carboxylic acid and isolating the final product.

This guide will detail a scientifically sound approach for each stage, providing both the rationale behind the chosen methodology and a step-by-step experimental protocol.

Stage 1: Synthesis of the Key Precursor: 2,4-Dichloro-5-bromobenzoic Acid

Experimental Protocol: Bromination of 2,4-Dichlorobenzoic Acid

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2,4-dichlorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 equivalents) to the solution.

-

Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2,4-dichloro-5-bromobenzoic acid.

Stage 2: Protection of the Carboxylic Acid Moiety

The acidic proton of the carboxylic acid group is incompatible with the organometallic reagents or basic conditions often employed in borylation reactions. Therefore, it is essential to protect this functional group. A common and effective strategy is to convert the carboxylic acid into a methyl ester. This can be achieved through Fischer esterification.

Experimental Protocol: Methyl Esterification of 2,4-Dichloro-5-bromobenzoic Acid

-

Reaction Setup: In a round-bottom flask, suspend 2,4-dichloro-5-bromobenzoic acid (1 equivalent) in methanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

-

Reaction: Heat the mixture to reflux and maintain for several hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,4-dichloro-5-bromobenzoate.[1][2][3]

Stage 3: Introduction of the Boronic Acid Group via Miyaura Borylation

With the carboxylic acid group protected, the next crucial step is the introduction of the boronic acid moiety. The palladium-catalyzed Miyaura borylation reaction is a highly effective method for this transformation, coupling an aryl halide with a diboron reagent.[4] Given the presence of two chlorine atoms which can be less reactive than bromine, a robust catalyst system is required. The use of ligands such as SPhos has been shown to be effective for the borylation of aryl chlorides.[5]

Experimental Protocol: Palladium-Catalyzed Borylation of Methyl 2,4-dichloro-5-bromobenzoate

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2,4-dichloro-5-bromobenzoate (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and a base such as potassium acetate (KOAc, 3 equivalents).

-

Catalyst System: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand like SPhos (0.04 equivalents).

-

Solvent: Add a dry, degassed solvent such as 1,4-dioxane.

-

Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours.

-

Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to isolate the methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dichlorobenzoate.

Stage 4: Deprotection to Yield the Final Product

The final step involves the hydrolysis of both the methyl ester and the pinacol boronate ester to yield 5-Carboxy-2,4-dichlorophenylboronic acid. This can typically be achieved in a single step under aqueous acidic or basic conditions. Mild acidic conditions are often preferred to avoid potential side reactions.

Experimental Protocol: Hydrolysis of the Ester and Boronate Ester

-

Reaction Setup: Dissolve the purified methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dichlorobenzoate (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 1 M HCl).

-

Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Isolation: Upon completion, remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude 5-Carboxy-2,4-dichlorophenylboronic acid can be further purified by recrystallization from an appropriate solvent system to yield the final product of high purity.[6][7]

Visualizing the Synthesis Pathway

Caption: Overall synthetic route to 5-Carboxy-2,4-dichlorophenylboronic acid.

Alternative Synthetic Strategy: Lithiation-Borylation

An alternative approach to consider is the use of a directed ortho-metalation (DoM) strategy, specifically a lithiation-borylation sequence.[8][9][10][11] This method could potentially offer a more direct route.

Conceptual Workflow for Lithiation-Borylation

Caption: Conceptual workflow for a lithiation-borylation approach.

This alternative pathway would involve protecting the carboxylic acid as a group that can direct lithiation, such as an N,N-diethylamide. Subsequent treatment with a strong lithium base (e.g., LDA or n-BuLi) would lead to deprotonation at the 5-position, followed by quenching with a trialkyl borate and acidic workup to yield the desired product. This route, while potentially more atom-economical, may require careful optimization of reaction conditions to achieve high regioselectivity.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | 2,4-Dichlorobenzoic Acid | 2,4-Dichloro-5-bromobenzoic Acid | Br₂, FeBr₃ | 70-80 |

| 2 | 2,4-Dichloro-5-bromobenzoic Acid | Methyl 2,4-dichloro-5-bromobenzoate | CH₃OH, H₂SO₄ | >90 |

| 3 | Methyl 2,4-dichloro-5-bromobenzoate | Methyl 5-(pinacolato)boronate-2,4-dichlorobenzoate | B₂pin₂, Pd(OAc)₂/SPhos, KOAc | 60-75 |

| 4 | Methyl 5-(pinacolato)boronate-2,4-dichlorobenzoate | 5-Carboxy-2,4-dichlorophenylboronic acid | aq. HCl | >85 |

Note: Yields are estimates based on literature for similar transformations and may vary depending on experimental conditions.

Conclusion and Future Perspectives

The synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid is a challenging yet achievable goal for the experienced synthetic chemist. The multi-step pathway detailed in this guide, commencing with the bromination of 2,4-dichlorobenzoic acid, followed by esterification, Miyaura borylation, and final deprotection, represents a robust and logical approach. The alternative lithiation-borylation route offers a more concise pathway that warrants further investigation. The availability of this versatile building block will undoubtedly facilitate the discovery and development of novel molecules with significant potential in the fields of medicine and materials science.

References

- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google P

- Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. (URL: not available)

- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P

-

Ji, G., Li, X., He, W., & Li, J. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 136. (URL: [Link])

-

Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. (URL: [Link])

-

Ji, G., Li, X., He, W., & Li, J. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. ResearchGate. (URL: [Link])

-

Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. (URL: [Link])

- Aggarwal, V. K. (2018).

-

Ghaffari, M., & Li, G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. (URL: [Link])

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Nature Reviews Chemistry, 6(5), 333-348. (URL: not available)

- CN113248373A - Preparation method of methyl benzoate compound - Google P

-

Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2398–2403. (URL: [Link])

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr - SciSpace. (URL: not available)

-

WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (URL: [Link])

- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. (URL: [Link])

-

Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. (URL: [Link])

-

(PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. (URL: [Link])

- Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. (URL: not available)

-

(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (URL: [Link])

-

Noble, A., & Aggarwal, V. K. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Angewandte Chemie International Edition, 52(46), 12223–12226. (URL: [Link])

-

Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (URL: [Link])

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (URL: [Link])

Sources

- 1. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 5. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane [organic-chemistry.org]

- 6. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. bristol.ac.uk [bristol.ac.uk]

A Technical Guide to 2,4-Dichloro-5-boronobenzoic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-5-boronobenzoic acid, a trifunctional arene poised for significant applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the strategic utility of this versatile building block. We will delve into its structural attributes, physicochemical properties, and established synthetic routes. The core of this guide focuses on the application of 2,4-dichloro-5-boronobenzoic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, and explores its potential as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic discussions, and data-driven insights are provided to empower researchers in leveraging this compound for their synthetic endeavors.

Introduction: The Strategic Value of Polysubstituted Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have established them as indispensable tools for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]

The strategic value of a particular arylboronic acid is significantly enhanced by the nature and arrangement of other substituents on the aromatic ring. These substituents can serve multiple purposes: they can act as synthetic handles for further functionalization, modulate the electronic and steric properties of the molecule to influence reactivity and selectivity, and impart specific physicochemical properties to the final product, such as solubility or receptor binding affinity.

2,4-Dichloro-5-boronobenzoic acid is a prime example of such a strategically functionalized building block. It features three distinct functional groups on a benzene ring: a boronic acid, a carboxylic acid, and two chloro substituents. This unique combination offers a trifecta of synthetic opportunities, allowing for orthogonal chemical transformations and the introduction of molecular diversity from a single, versatile starting material. The electron-withdrawing nature of the chlorine and carboxylic acid groups also significantly influences the reactivity of the boronic acid moiety, a factor that will be explored in the context of its applications.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the reliable interpretation of experimental results.

IUPAC Name: 2,4-dichloro-5-boronobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₇H₅BCl₂O₄ | - |

| Molecular Weight | 234.83 g/mol | - |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Solubility | Soluble in polar organic solvents such as DMSO and methanol (predicted based on related compounds).[4] | - |

| pKa | The presence of two electron-withdrawing chloro groups and a borono group is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The boronic acid moiety itself is a weak Lewis acid. | - |

Structural Insights:

The spatial arrangement of the functional groups in 2,4-dichloro-5-boronobenzoic acid dictates its reactivity and potential for intermolecular interactions. The boronic acid group at C5 is sterically accessible, which is favorable for its participation in cross-coupling reactions. The chlorine atoms at C2 and C4 create a distinct electronic environment on the ring and can influence the orientation of the molecule in binding pockets of biological targets. The carboxylic acid at C1 provides a handle for amide bond formation, esterification, or salt formation, significantly broadening the synthetic utility of this compound.

Synthesis of 2,4-Dichloro-5-boronobenzoic Acid

A proposed synthetic route would start from the commercially available 5-bromo-2,4-dichlorobenzoic acid. This starting material already possesses the desired arrangement of the chloro and carboxyl substituents. The key transformation is the conversion of the carbon-bromine bond to a carbon-boron bond.

Proposed Synthetic Workflow:

Caption: Proposed synthetic pathway to 2,4-dichloro-5-boronobenzoic acid.

Detailed Experimental Considerations (Hypothetical Protocol):

-

Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with the organolithium reagent required for the subsequent step. Therefore, protection is necessary. A standard procedure would involve esterification, for example, by reacting 5-bromo-2,4-dichlorobenzoic acid with methanol or ethanol under acidic catalysis (e.g., sulfuric acid) to form the corresponding methyl or ethyl ester.

-

Lithium-Halogen Exchange: The protected bromo-intermediate would then be subjected to a lithium-halogen exchange reaction. This is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, using an organolithium reagent such as n-butyllithium or t-butyllithium. This step generates a highly reactive aryllithium species in situ.

-

Borylation: The aryllithium intermediate is then quenched with an electrophilic boron source. Triisopropyl borate, B(Oi-Pr)₃, is a commonly used reagent for this purpose. The reaction is typically performed at the same low temperature as the lithium-halogen exchange.

-

Acidic Workup and Deprotection: The reaction mixture is then quenched with an aqueous acid, such as hydrochloric acid. This step serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the ester protecting group, regenerating the carboxylic acid.

-

Purification: The final product, 2,4-dichloro-5-boronobenzoic acid, would then be isolated and purified, likely through extraction and recrystallization.

Causality Behind Experimental Choices:

-

Protection/Deprotection: The choice of an ester as a protecting group is strategic. It is easily installed and removed under conditions that are unlikely to affect the other functional groups. The one-pot deprotection during the acidic workup is an efficient approach.

-

Low-Temperature Reaction: The lithium-halogen exchange and borylation are performed at low temperatures to minimize side reactions, such as the decomposition of the organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, strict anhydrous conditions (dry solvents and glassware, inert atmosphere) are crucial for the success of this reaction.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary and most powerful application of 2,4-dichloro-5-boronobenzoic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[1][2] The presence of the dichloro and carboxyl substituents on the boronic acid offers unique advantages and considerations.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle:

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Guideline for the Use of 2,4-Dichloro-5-boronobenzoic Acid

The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide as the coupling partner.

Materials:

-

2,4-Dichloro-5-boronobenzoic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 2,4-dichloro-5-boronobenzoic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. A common choice is a mixture of an organic solvent and water, as water can aid in the dissolution of the base and facilitate the transmetalation step.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Field-Proven Insights and Causality:

-

Choice of Catalyst: The selection of the palladium catalyst and its associated ligands is critical. For simple aryl bromides, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote the oxidative addition step.

-

The Role of the Base: The base is essential for the activation of the boronic acid. It facilitates the formation of a boronate species [ArB(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield.

-

Influence of Substituents: The electron-withdrawing chloro and carboxyl groups on 2,4-dichloro-5-boronobenzoic acid can influence the rate of transmetalation. While electron-withdrawing groups can sometimes slow down this step, the overall success of the reaction is typically high due to the robustness of the Suzuki-Miyaura coupling.

Applications in Medicinal Chemistry and Drug Development

The structural features of 2,4-dichloro-5-boronobenzoic acid make it a highly attractive building block for medicinal chemistry and drug discovery. Boronic acids themselves have emerged as important pharmacophores, with several boron-containing drugs approved for clinical use, such as the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[3][5]

The carboxylic acid moiety of 2,4-dichloro-5-boronobenzoic acid can be readily converted to amides, which are among the most common functional groups in approved drugs. This allows for the straightforward incorporation of this substituted phenyl ring into a wide range of molecular scaffolds.

The dichloro substitution pattern is also of significant interest. Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the lipophilicity imparted by the chlorine atoms can improve membrane permeability and other pharmacokinetic properties.

Potential Therapeutic Applications:

-

Enzyme Inhibitors: The boronic acid group can act as a transition-state analog inhibitor of serine proteases and other enzymes. The substituted phenyl ring can be tailored to fit into specific binding pockets, conferring selectivity and potency.

-

Receptor Ligands: The biaryl structures synthesized from 2,4-dichloro-5-boronobenzoic acid can serve as scaffolds for the development of ligands for a variety of receptors.

-

Antimicrobial Agents: The incorporation of halogenated aromatic rings is a common strategy in the design of antimicrobial compounds.

Conclusion

2,4-Dichloro-5-boronobenzoic acid is a highly versatile and valuable building block for organic synthesis, with significant potential in medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A deep understanding of its properties, synthetic routes, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for unlocking its full potential. This guide has provided a comprehensive overview of these aspects, grounded in established chemical principles and practical, field-proven insights, to empower researchers in their synthetic endeavors.

References

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4621. [Link]

-

Das, B. C., Thapa, P., Karki, R., Schinke, C., Das, S., Kambhampati, S., ... & Weiss, L. M. (2013). Boron chemicals in drug discovery and development: synthesis and medicinal perspective. Future medicinal chemistry, 5(6), 653–676. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 20, 2026, from [Link]

-

Organic Syntheses. (n.d.). Procedure 4. Retrieved January 20, 2026, from [Link]

-

ChemBK. (2024, April 9). (2,4-Dichloro-5-isobutoxyphenyl)boronic acid. Retrieved January 20, 2026, from [Link]

-

Hogg, S. J., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of Heterocyclic Chemistry, 47(3), 553-557. [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 13735-13787. [Link]

-

Penner, M., et al. (2021). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 26(11), 3293. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved January 20, 2026, from [Link]

-

Hossain, M. S., et al. (2020). Boron Chemistry for Medical Applications. Molecules, 25(4), 828. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry | MDPI [mdpi.com]

The Strategic Utility of 5-Carboxy-2,4-dichlorophenylboronic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecular Architectures

5-Carboxy-2,4-dichlorophenylboronic acid (CAS No: 2121514-46-1) is a specialized organic reagent that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique trifunctional nature—featuring a boronic acid, a carboxylic acid, and a dichlorinated phenyl ring—positions it as a highly valuable building block for the synthesis of complex, biologically active molecules. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional precision. The carboxylic acid group provides a handle for further derivatization, such as amide bond formation, or can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the final compound. The dichlorinated phenyl ring imparts specific steric and electronic properties, often enhancing metabolic stability and target binding affinity. This guide provides an in-depth overview of the commercial availability, key properties, and strategic applications of 5-Carboxy-2,4-dichlorophenylboronic acid in contemporary drug discovery.

Physicochemical Properties and Commercial Availability

A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of 5-Carboxy-2,4-dichlorophenylboronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 2121514-46-1 | [1] |

| Molecular Formula | C₇H₅BCl₂O₄ | [1] |

| Molecular Weight | 249.83 g/mol | [1] |

| Appearance | White to off-white solid | General observation from supplier data |

| Purity | Typically ≥95% | General observation from supplier data |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from typical boronic acid properties |

Commercial Suppliers:

This reagent is available from a number of specialized chemical suppliers. Researchers are advised to request a certificate of analysis to confirm purity and identity before use.

| Supplier | Website |

| AOBChem | [Link] |

| Fluorochem | |

| ChemicalBook | [1] |

| SciSupplies | [Link][2] |

| Saikesi | [Link][1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of 5-Carboxy-2,4-dichlorophenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organoborane and an organic halide or triflate. The reaction is prized for its mild conditions, high functional group tolerance, and stereospecificity.

The general catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of 5-Carboxy-2,4-dichlorophenylboronic acid with an aryl bromide. This protocol is intended as a starting point and may require optimization for specific substrates.

Materials:

-

5-Carboxy-2,4-dichlorophenylboronic acid (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), 5-Carboxy-2,4-dichlorophenylboronic acid (1.2 eq.), and the base (2-3 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxidation.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask via syringe. The use of a biphasic system with water often accelerates the transmetalation step.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to protonate the carboxylic acid, facilitating its extraction into the organic phase if desired.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.

Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.

Strategic Importance in Drug Discovery

The incorporation of the 5-carboxy-2,4-dichlorophenyl moiety into a drug candidate can be a strategic decision to address several aspects of drug design.

-

Modulation of Physicochemical Properties: The carboxylic acid group can be used to tune the solubility and acidity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: Boronic acids are recognized as bioisosteres of carboxylic acids.[3] This allows for the exploration of alternative binding modes and interactions with biological targets.

-

Metabolic Stability: The presence of two chlorine atoms on the phenyl ring can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.

-

Scaffold for Library Synthesis: The trifunctional nature of this reagent makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. The boronic acid and carboxylic acid moieties can be reacted in a sequential or orthogonal manner to generate a wide range of analogs.

While specific drugs synthesized directly from 5-Carboxy-2,4-dichlorophenylboronic acid are not prominently featured in publicly available literature, the dichlorophenyl motif is present in numerous bioactive molecules. For instance, the compound 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole has been investigated for its therapeutic potential.[4][5] Although not a direct product of the topic compound, its structure highlights the relevance of the dichlorophenyl-carboxyphenyl scaffold in medicinal chemistry.

Safety and Handling

As with all laboratory chemicals, 5-Carboxy-2,4-dichlorophenylboronic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Carboxy-2,4-dichlorophenylboronic acid is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the presence of additional functional handles for diversification, makes it a valuable starting material for the synthesis of novel and complex molecular entities. A thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential in the quest for new therapeutic agents.

References

-

SciSupplies. 5-Carboxy-2,4-dichlorophenylboronic acid, 98%, 500mg. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

赛科思. 5-Carboxy-2,4-dichlorophenylboronic acid [2121514-46-1]. [Link]

-

BoronPharm. (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid | 2121514-88-1. [Link]

- Google Patents. US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole.

-

PubChem. Pharmaceutically acceptable salt of 6-carboxy-2-(3,5 dichlorophenyl)-benzoxazole, and a pharmaceutical composition comprising the salt thereof - Patent US-8168663-B2. [Link]

-

PubMed. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. [Link]

-

PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PubMed Central. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. [Link]

- Google Patents. US5780454A - Boronic ester and acid compounds.

- Google Patents.

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PubChemLite. (2,4-dichlorophenyl)boronic acid (C6H5BCl2O2). [Link]

-

Justia Patents. solid state forms of 6-carboxy-2-(3, 5-dichlorophenyl)-benzoxazole of formula-i and pharmaceutically acceptable salts thereof. [Link]

Sources

- 1. 5-Carboxy-2,4-dichlorophenylboronic acid [2121514-46-1] - 赛科思 [ckspharma.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9770441B1 - Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole - Google Patents [patents.google.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

stability and storage of 5-Carboxy-2,4-dichlorophenylboronic acid

An In-depth Technical Guide: Optimizing the Integrity of 5-Carboxy-2,4-dichlorophenylboronic Acid: A Guide to Stability and Storage

Introduction

5-Carboxy-2,4-dichlorophenylboronic acid is a valuable bifunctional reagent in modern organic synthesis and drug development. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of complex carbon-carbon bonds, which is a cornerstone of contemporary medicinal chemistry.[1] The presence of both a boronic acid moiety for coupling and a carboxylic acid for further functionalization makes it a highly versatile intermediate. However, the inherent chemical nature of arylboronic acids presents unique challenges regarding their stability and storage. A failure to appreciate these nuances can lead to inconsistent reaction yields, the introduction of impurities, and ultimately, compromised research outcomes.

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of 5-Carboxy-2,4-dichlorophenylboronic acid. Moving beyond simple storage instructions, we will delve into the mechanistic basis for its degradation, provide field-proven protocols for handling and analysis, and offer a logical framework to ensure its integrity from receipt to use.

Section 1: Core Physicochemical Properties

A foundational understanding of the compound's properties is essential for its proper handling.

| Property | Value | Source |

| CAS Number | 913835-75-3 | [2] |

| Molecular Formula | C₇H₅BCl₂O₄ | [2] |

| Molecular Weight | 233.83 g/mol | N/A |

| Appearance | White to Almost white powder/crystal | [3] |

| Melting Point | 198 - 216 °C | [4] |

| Key Applications | Suzuki-Miyaura coupling, synthesis of pharmaceuticals and agrochemicals, sensor materials. | [1] |

Section 2: The Chemistry of Boronic Acid Instability

Arylboronic acids are not inert substances. Their stability is governed by specific chemical equilibria and degradation pathways that must be controlled. The product is generally considered chemically stable under standard ambient conditions if stored correctly.[4]

The Dehydration-Trimerization Equilibrium: Anhydride Formation

The most common and reversible stability issue with boronic acids is the loss of water to form a cyclic anhydride known as a boroxine.[5] This is a dehydration reaction where three molecules of the boronic acid condense, eliminating three molecules of water.

While boroxines are often viable coupling partners themselves, their formation alters the molecular weight and physical properties of the reagent. For reactions requiring precise stoichiometry, using a reagent that is a mixture of the acid and its anhydride can lead to significant errors. This equilibrium is driven by the presence of water; therefore, meticulous exclusion of moisture is the primary strategy for preventing it.

Caption: Reversible dehydration of boronic acids to form a cyclic boroxine anhydride.

Protodeboronation: An Irreversible Degradation Pathway

A more detrimental and irreversible degradation pathway is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This results in the formation of 1-carboxy-2,4-dichlorobenzene, an impurity that is inactive in Suzuki-Miyaura coupling and can complicate purification.

Several factors can accelerate this process:

-

pH: Protodeboronation is known to be rapid under both strongly acidic and strongly basic conditions.[6]

-

Water: The presence of water is often required for the reaction to proceed.[6]

-

Metal Catalysts: Trace amounts of transition metals, particularly palladium, can catalyze protodeboronation.[6]

The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid on the phenyl ring of 5-carboxy-2,4-dichlorophenylboronic acid can influence its susceptibility to this pathway. Therefore, careful control of pH and avoidance of unnecessary exposure to catalytic metals during workup and storage are crucial.

Oxidative Instability